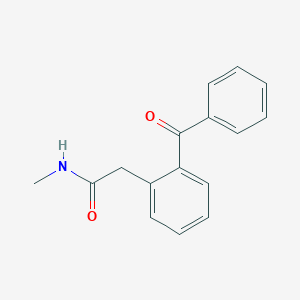
Benzeneacetamide, 2-benzoyl-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetamide, 2-benzoyl-N-methyl-: is an organic compound with the molecular formula C15H13NO2 It is a derivative of benzeneacetamide, where the amide nitrogen is substituted with a benzoyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetamide, 2-benzoyl-N-methyl- typically involves the acylation of N-methylbenzeneacetamide with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of Benzeneacetamide, 2-benzoyl-N-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzeneacetamide, 2-benzoyl-N-methyl- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of Benzeneacetamide, 2-benzoyl-N-methyl- can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This can result in the formation of amines or alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring is substituted with various electrophiles. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Benzeneacetamide, 2-benzoyl-N-methyl- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of enzyme inhibitors and other bioactive molecules.
Medicine: Benzeneacetamide, 2-benzoyl-N-methyl- has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and potential therapeutic uses, including as an anti-inflammatory or anticancer agent.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of Benzeneacetamide, 2-benzoyl-N-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzoyl and methyl groups play a crucial role in determining the binding affinity and specificity of the compound. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
N-Methylbenzeneacetamide: A simpler derivative without the benzoyl group.
Benzeneacetamide: The parent compound without the N-methyl and benzoyl substitutions.
2-Benzoylbenzamide: Similar structure but lacks the N-methyl group.
Uniqueness: Benzeneacetamide, 2-benzoyl-N-methyl- is unique due to the presence of both the benzoyl and N-methyl groups. These substitutions confer distinct chemical properties, such as increased lipophilicity and altered reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61561-67-9 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
2-(2-benzoylphenyl)-N-methylacetamide |
InChI |
InChI=1S/C16H15NO2/c1-17-15(18)11-13-9-5-6-10-14(13)16(19)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,18) |
InChI Key |
DLYFFWKQQYVVEP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















